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An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-2-
pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties
of 3-Phenyl-2-pyrazinecarboxylic acid (CAS No: 2881-85-8). As a member of the
pyrazinecarboxylic acid class of compounds, which includes the active metabolite of the first-
line antitubercular drug pyrazinamide, this molecule is of significant interest to the medicinal
chemistry and drug development communities. This document synthesizes available
experimental and predicted data, details robust protocols for its characterization, and discusses
the implications of its properties for research and development. Key parameters including
solubility, acidity (pKa), thermal properties, and spectroscopic signatures are explored in detail
to provide a foundational understanding for its application in scientific endeavors.

Introduction: The Significance of the Pyrazine
Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a
multitude of biologically active compounds. The parent compound of this class, pyrazinoic acid,
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is the active metabolite of pyrazinamide, a cornerstone drug in the treatment of tuberculosis.[1]
The addition of a carboxylic acid group to the pyrazine ring imparts crucial properties that
govern its biological activity and pharmacokinetic profile.

3-Phenyl-2-pyrazinecarboxylic acid builds upon this core structure, introducing a phenyl
group at the 3-position. This modification is expected to significantly alter its physicochemical
characteristics, particularly lipophilicity and electronic properties, thereby influencing its
potential biological interactions and suitability as a drug candidate or a synthetic building block.
This guide serves as a centralized resource for researchers, offering a detailed analysis of
these properties and providing validated methodologies for their experimental determination.

Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

Table 1. Chemical Identifiers for 3-Phenyl-2-pyrazinecarboxylic Acid

Identifier Value Source

3-phenylpyrazine-2-
IUPAC Name P y!oy i [2]
carboxylic acid

CAS Number 2881-85-8 [2][3]
Molecular Formula C11HsN20:2 [2][4]
Molecular Weight 200.19 g/mol [4]
_ C1=CC=C(C=C1)C2=NC=CN=
Canonical SMILES [2]
C2C(=0)0

| INChlKey | DQLZTIMUULVRNZ-UHFFFAQOYSA-N |[2] |
Structural Features: The molecule's architecture is defined by three key functional components:

e Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at
positions 1 and 4. This ring is electron-withdrawing and influences the acidity of the attached

carboxyl group.
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o Carboxylic Acid: The primary polar, acidic functional group responsible for agueous solubility
and the ability to form salts and hydrogen bonds.

» Phenyl Group: A non-polar, aromatic substituent that increases the molecule's size and
lipophilicity, which can enhance membrane permeability and introduce potential for Tt-1t
stacking interactions.

These features collectively dictate the compound's physicochemical behavior.

Core Physicochemical Properties: Data and
Experimental Determination

The interplay of the molecule's functional groups gives rise to its unique set of properties, which
are critical for predicting its behavior in both chemical and biological systems.

Table 2: Summary of Physicochemical Properties

Property Value Type Source
Melting Point 141-142 °C Experimental [3]
Boiling Point 364.1£37.0°C Predicted [3]
Density 1.302 + 0.06 g/cm?3 Predicted [3]
pKa 2.61+£0.10 Predicted [3]

| Storage | 2-8 °C, dry | Recommendation |[3][5] |

Solubility Profile

Theoretical Insight: While specific experimental solubility data for 3-Phenyl-2-
pyrazinecarboxylic acid is not widely published, a qualitative assessment can be made. The
parent compound, pyrazine-2-carboxylic acid, is soluble in water and polar organic solvents like
ethanol and DMSO, but poorly soluble in non-polar solvents such as hexane.[6] The
introduction of the phenyl group in 3-Phenyl-2-pyrazinecarboxylic acid increases its
lipophilicity. Therefore, a decrease in agueous solubility and an increase in solubility in
moderately polar to non-polar organic solvents is anticipated compared to its parent compound.
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The compound's solubility will be highly pH-dependent due to the ionizable carboxylic acid
group.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol provides a reliable method for measuring the equilibrium solubility, a critical
parameter for drug development.

Preparation: Prepare a series of buffered agueous solutions across a relevant pH range
(e.g., pH 2.0, 5.0, 7.4).

¢ Incubation: Add an excess amount of solid 3-Phenyl-2-pyrazinecarboxylic acid to each
buffer solution in a glass vial. The amount should be sufficient to ensure a saturated solution
with visible solid remaining.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a period
sufficient to reach equilibrium (typically 24-48 hours). This step is critical for thermodynamic
measurement; shorter times would yield less reliable kinetic solubility data.

o Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to
pellet the excess solid.

o Sampling & Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample
with an appropriate mobile phase and quantify the concentration of the dissolved compound
using a validated HPLC-UV method against a standard curve.

Causality Behind Choices: Using a buffer system ensures the pH remains constant, as
solubility is pH-dependent. Equilibration over 24-48 hours ensures the measurement reflects
the true thermodynamic solubility rather than a kinetically trapped state. HPLC-UV provides a
robust and sensitive method for quantification.

Acidity and pKa

Theoretical Insight: The predicted pKa of 2.61 suggests that 3-Phenyl-2-pyrazinecarboxylic
acid is a relatively strong organic acid.[3] This acidity is a result of the electron-withdrawing
nature of the adjacent sp?-hybridized nitrogen atom in the pyrazine ring, which stabilizes the
resulting carboxylate anion. At physiological pH (~7.4), the carboxylic acid group will be
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overwhelmingly deprotonated and negatively charged, a state that profoundly impacts its
solubility, membrane transport, and receptor interactions.

Experimental Protocol: Potentiometric Titration for pKa Determination

e Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a
suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility of both the
acidic and basic forms.

« Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C)
and use a calibrated pH electrode to monitor the pH.

« Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,
precise increments using an auto-burette.

o Data Collection: Record the pH of the solution after each addition of titrant.

¢ Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at
the half-equivalence point (where half of the acid has been neutralized). More accurate
values can be obtained by analyzing the first derivative of the titration curve.

Self-Validation: The protocol is self-validating through the clear sigmoidal shape of the titration
curve and the sharp peak in its first derivative, which confirms a single ionization event within
the measured range.

Spectroscopic and Analytical Characterization
Workflow

Characterizing the molecule's identity and purity requires a suite of analytical techniques. The
following workflow is standard in chemical research.
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Caption: Standard workflow for the characterization of a synthesized compound.
Expected Spectroscopic Signatures:

e 1H NMR: Protons on the pyrazine ring would appear in the downfield region (& 8.5-9.0 ppm).
Protons on the phenyl ring would be observed in the aromatic region ( 7.5-8.0 ppm). The
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acidic proton of the carboxyl group may be broad or not observed, depending on the solvent.

e 13C NMR: The carboxyl carbon would have a characteristic chemical shift around  165-175

ppm. Carbons of the pyrazine and phenyl rings would appear in the & 120-160 ppm range.

e Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from
the carboxylic acid (~2500-3300 cm~1), a sharp C=0 stretch (~1700-1730 cm~1), C=N and
C=C stretches from the aromatic rings (~1400-1600 cm~1), and aromatic C-H stretches

(>3000 cm~2).

e Mass Spectrometry: In electron ionization (EI-MS), a prominent molecular ion peak (M+) at

m/z 200 would be expected. Key fragmentation could include the loss of the carboxyl group

(-COOH, 45 Da).

Synthesis and Chemical Stability

Proposed Synthetic Pathway: While numerous methods exist for creating pyrazine derivatives,

a common approach involves the condensation of dicarbonyl compounds with diamines

followed by oxidation and functional group manipulation. A plausible retrosynthetic analysis

suggests that 3-Phenyl-2-pyrazinecarboxylic acid could be derived from a precursor like 3-

phenyl-2-pyrazinecarbonitrile.

1,2-Diamine Cc
+ Phenyl-a-ketoaldehyde

Acid Hydrolysis I 3-Phenyl-2-pyrazinecarboxylic Acid
(Hs0*, &)

Click to download full resolution via product page

Caption: A plausible synthetic route to 3-Phenyl-2-pyrazinecarboxylic acid.
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Chemical Stability and Storage: The compound should be stored in a cool (2-8 °C), dry
environment, protected from light.[3] The primary stability concerns relate to the carboxylic acid
functional group.

o Thermal Decomposition: At elevated temperatures, decarboxylation may occur, leading to
the formation of 3-phenylpyrazine.

e pH Stability: The compound is expected to be stable in a wide range of pH conditions,
although esterification could occur under strongly acidic conditions in the presence of an
alcohol.

o Oxidative Stability: The pyrazine ring is relatively electron-deficient and generally stable
against oxidation under normal conditions.

Conclusion and Future Directions

3-Phenyl-2-pyrazinecarboxylic acid is a molecule with a rich set of physicochemical
properties defined by its composite pyrazine, carboxylic acid, and phenyl functionalities. Its
predicted high acidity and moderate lipophilicity make it an intriguing candidate for further
investigation in medicinal chemistry and materials science. The experimental protocols and
analytical workflows detailed in this guide provide a robust framework for researchers to
validate its predicted properties and explore its potential applications with confidence. Future
work should focus on obtaining comprehensive experimental data for its solubility, stability, and
solid-state crystal structure to fully elucidate its behavior and unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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